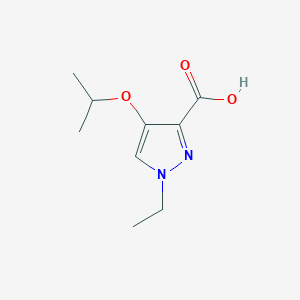

1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid

Descripción

1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a 1-ethyl group, a 4-isopropoxy (ether) substituent, and a carboxylic acid moiety at position 3. Pyrazole derivatives are widely studied for their biological and pharmacological applications, including roles as agrochemicals, anti-inflammatory agents, and enzyme inhibitors .

Propiedades

Fórmula molecular |

C9H14N2O3 |

|---|---|

Peso molecular |

198.22 g/mol |

Nombre IUPAC |

1-ethyl-4-propan-2-yloxypyrazole-3-carboxylic acid |

InChI |

InChI=1S/C9H14N2O3/c1-4-11-5-7(14-6(2)3)8(10-11)9(12)13/h5-6H,4H2,1-3H3,(H,12,13) |

Clave InChI |

YQCCBWAHBURXNE-UHFFFAOYSA-N |

SMILES canónico |

CCN1C=C(C(=N1)C(=O)O)OC(C)C |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, followed by functional group modifications . Another approach includes the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yields and purity.

Análisis De Reacciones Químicas

1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bromine, DMSO, hydrazine, aryl halides, and copper powder. The major products formed from these reactions are various substituted and functionalized pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antiviral Activity : Research indicates that pyrazole derivatives, including 1-ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid, exhibit significant antiviral properties. They have been studied for their ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the replication of viruses like measles .

- Anti-inflammatory Effects : This compound has shown potential in inhibiting inflammatory pathways by targeting enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). These interactions could lead to therapeutic applications in treating inflammatory diseases like arthritis.

- Anticancer Properties : The compound's ability to modulate cell proliferation and apoptosis pathways suggests a role in cancer therapy. It has been observed to affect gene expression related to these processes, indicating potential use in oncological treatments.

Agricultural Applications

- Agrochemicals : The compound is being explored for its potential use in developing agrochemicals, particularly fungicides. Its structural characteristics allow for modifications that enhance bioactivity against plant pathogens .

Data Tables

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Antiviral, anti-inflammatory, anticancer | Enzyme inhibition (e.g., DHODH, COX) |

| Agriculture | Fungicides | Targeting fungal growth through biochemical pathways |

Case Study 1: Antiviral Activity

A study evaluated the effectiveness of 1-ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid as an inhibitor of DHODH. The results indicated low nanomolar activity against measles virus replication, highlighting its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines by inhibiting COX enzymes. This suggests its potential application in treating chronic inflammatory conditions.

Case Study 3: Agricultural Use

Field trials have shown that formulations containing this compound can effectively reduce fungal infections in crops, leading to improved yield and quality. The modifications made to enhance its efficacy have proven successful in real-world agricultural settings .

Mecanismo De Acción

The mechanism of action of 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate signaling pathways by interacting with key proteins and receptors involved in cellular processes .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Pyrazole Derivatives

Structural and Functional Group Comparisons

The following table summarizes key differences in substituents, molecular weight, and functional groups among selected pyrazole analogs:

Note: Molecular weight calculated based on formula C9H14N2O3.

Key Observations:

- Substituent Position : The target compound’s carboxylic acid at position 3 distinguishes it from analogs with carboxylic acids at position 4 (e.g., ). This positional shift may alter electronic effects and hydrogen-bonding capabilities.

- Functional Groups: The isopropoxy group (ether) at position 4 introduces steric bulk and hydrophobicity, contrasting with the aldehyde () or amino groups (), which are more polar or reactive.

Crystallographic and Structural Insights

- Crystal Packing: ’s compound forms intermolecular hydrogen bonds via the amino and carboxylic acid groups . The target compound’s crystal structure (inferred) would likely involve hydrogen bonds between the carboxylic acid and ether oxygen, though with weaker interactions than amine-containing analogs.

- Software Tools: Structural determination of such compounds often relies on SHELX programs for refinement, as noted in and .

Actividad Biológica

1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid can be represented as follows:

This compound features a pyrazole ring substituted with an ethyl group at position 1, an isopropoxy group at position 4, and a carboxylic acid group at position 3. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid showed potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid | E. coli | 32 |

| 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid | S. aureus | 16 |

The presence of the carboxylic acid moiety enhances the solubility and bioavailability of the compound, contributing to its antimicrobial efficacy .

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been well-documented. A comparative study assessed the anti-inflammatory effects of various pyrazoles, including our compound of interest. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 80 |

| IL-6 | 200 | 90 |

This reduction implies that the compound may serve as a viable candidate for developing anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives. For instance, a recent investigation synthesized various pyrazole carboxylic acids and evaluated their biological activities, confirming that modifications at the pyrazole ring significantly influence their pharmacological profiles .

In another study, structure-activity relationship (SAR) analyses indicated that substituents on the pyrazole ring play a critical role in enhancing biological activity. Compounds with electron-withdrawing groups exhibited improved potency against specific targets, suggesting avenues for further optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid, and how can regioselectivity be ensured?

- Methodological Answer : The synthesis typically involves condensation reactions of pyrazole precursors with appropriate electrophiles. For example, ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate derivatives can react with acid anhydrides or chlorides to introduce substituents. To ensure regioselectivity, reaction conditions (e.g., temperature, solvent polarity) and steric/electronic effects of substituents must be carefully controlled. Computational reaction path searches (e.g., quantum chemical calculations) can predict favorable pathways .

Q. Which spectroscopic techniques are most effective for characterizing 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid?

- Methodological Answer :

- ¹H/¹³C-NMR : Key for confirming substituent positions and ethyl/isopropoxy group integration. For example, the ethyl group’s triplet (δ ~1.2–1.4 ppm) and isopropoxy’s doublet (δ ~1.3–1.5 ppm) are diagnostic.

- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks and fragmentation patterns validate molecular weight and structural motifs .

Q. How can solubility and stability challenges be addressed during experimental handling?

- Methodological Answer :

- Solubility : Test polar (DMSO, methanol) and non-polar solvents (chloroform) with sonication. Adjust pH for carboxylate salt formation if needed.

- Stability : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the isopropoxy group. Monitor degradation via HPLC or TLC under varying conditions (light, humidity) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1-Ethyl-4-isopropoxy-1H-pyrazole-3-carboxylic acid in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions involving the carboxylic acid or pyrazole ring. For example, docking studies with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) can identify binding modes. Reaction path searches (e.g., via IRC analysis) optimize catalytic cycles .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain bioavailability discrepancies.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes.

- Dose-Response Refinement : Adjust dosing regimens based on half-life and tissue distribution studies .

Q. How does substituent variation (ethyl vs. isopropoxy) affect the compound’s electronic properties and bioactivity?

- Methodological Answer :

- Electronic Effects : Compare Hammett σ values of substituents; isopropoxy’s electron-donating nature may enhance ring electron density, altering reactivity.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 1-propyl-4-methoxy variants) and test for activity shifts (e.g., COX-2 inhibition).

- X-ray Crystallography : Resolve crystal structures to correlate substituent orientation with biological target interactions .

Q. What advanced separation techniques improve purity for pharmacological assays?

- Methodological Answer :

- Prep-HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to isolate >98% pure fractions.

- Chiral Separation : If stereoisomers exist, employ chiral stationary phases (e.g., amylose-based) with polar organic mobile phases.

- Crystallization Optimization : Screen solvent mixtures (e.g., ethanol/water) to enhance crystal habit and phase purity .

Data Analysis and Experimental Design

Q. How to design a robust QSAR model for derivatives of this compound?

- Methodological Answer :

- Descriptor Selection : Include electronic (HOMO/LUMO energies), steric (molar refractivity), and topological (Wiener index) parameters.

- Validation : Use k-fold cross-validation and external test sets to avoid overfitting.

- Software Tools : Utilize Gaussian (DFT), MOE (molecular modeling), and R/Phyton for statistical analysis .

Q. What experimental controls are critical in assessing enzyme inhibition mechanisms?

- Methodological Answer :

- Negative Controls : Use inactive analogs (e.g., methyl ester derivatives) to confirm specificity.

- Time-Dependent Studies : Pre-incubate the compound with the enzyme to distinguish reversible vs. irreversible inhibition.

- Competitive Assays : Add substrate analogs (e.g., ATP for kinases) to validate binding competition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.